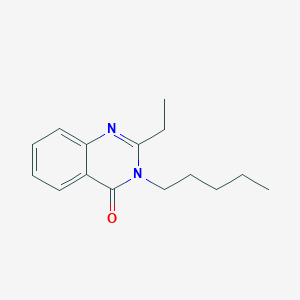![molecular formula C16H9NO2 B11868051 Isoindolo[2,1-a]quinoline-5,11-dione CAS No. 143583-69-1](/img/structure/B11868051.png)
Isoindolo[2,1-a]quinoline-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolo[2,1-a]quinoline-5,11-dione is a nitrogen-containing polycyclic aromatic compound. This compound is part of a larger class of heterocyclic compounds known for their significant biological activities. This compound has shown promise in various scientific research fields, particularly in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolo[2,1-a]quinoline-5,11-dione can be synthesized through several methods. One efficient synthesis involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid with N-phenyl(triphenylphosphoranylidine)ethenimine. This reaction, when refluxed in toluene or dioxane, yields this compound in high yields .
Another method involves a three-component imino Diels–Alder reaction of anilines, o-phthalaldehyde, and dienophiles. This method has been used to synthesize various derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[2,1-a]quinoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Isoindolo[2,1-a]quinoline-5,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoindolo[2,1-a]quinoline-5,11-dione involves its interaction with molecular targets such as topoisomerase-II and DNA-gyrase. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Isoindolo[2,1-a]quinoline-5,11-dione can be compared with other similar compounds such as dihydroisoindolo[2,1-a]quinolin-11-ones. While both compounds share a similar core structure, this compound is unique due to its specific dione functionality, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Dihydroisoindolo[2,1-a]quinolin-11-ones
- Isoindolo[2,1-a]quinazoline-5,11-dione
- Indolo[2,1-a]isoquinoline derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
143583-69-1 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
isoindolo[2,3-a]quinoline-5,11-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-9-14-10-5-1-2-6-11(10)16(19)17(14)13-8-4-3-7-12(13)15/h1-9H |
InChI Key |
XWVUTLBTTIYRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC=C4N3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
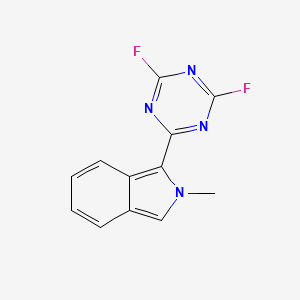
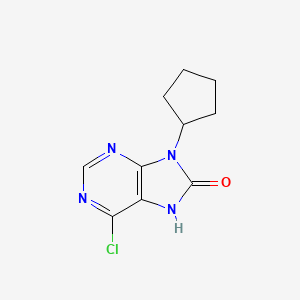

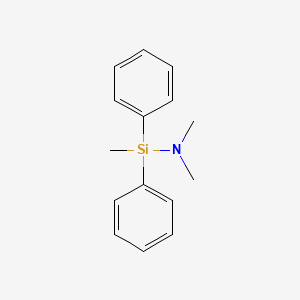
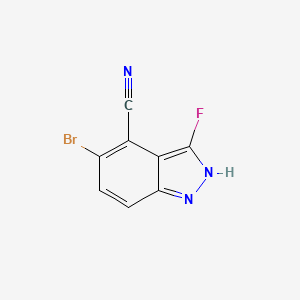

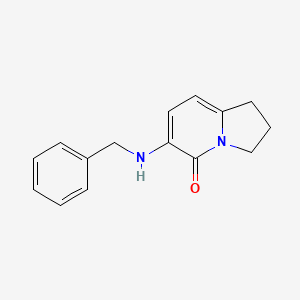
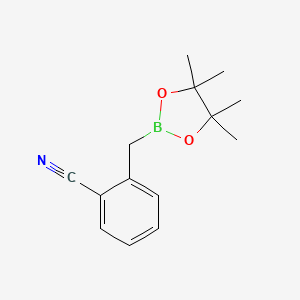
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)
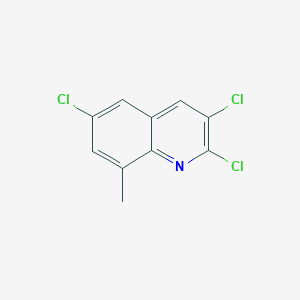
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
